molecular formula C10H12F3N B11764177 (R)-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine

(R)-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine

Cat. No.: B11764177
M. Wt: 203.20 g/mol
InChI Key: LRBFGJRTQFOYRY-ZCFIWIBFSA-N
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Description

®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of fluorine atoms and a difluoroethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroacetophenone and 1,1-difluoroethane.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its fluorinated groups may enhance its binding affinity and selectivity.

Medicine

In medicine, ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The presence of fluorine atoms may enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine: The non-chiral version of the compound.

    1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)propan-1-amine: A similar compound with a propyl group instead of an ethyl group.

Uniqueness

®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both difluoroethyl and fluorophenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(1R)-1-[3-(1,1-difluoroethyl)-2-fluorophenyl]ethanamine

InChI

InChI=1S/C10H12F3N/c1-6(14)7-4-3-5-8(9(7)11)10(2,12)13/h3-6H,14H2,1-2H3/t6-/m1/s1

InChI Key

LRBFGJRTQFOYRY-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)C(C)(F)F)F)N

Canonical SMILES

CC(C1=C(C(=CC=C1)C(C)(F)F)F)N

Origin of Product

United States

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